

A Technical Overview of Tris(2-methylphenyl)plumbane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tri(O-tolyl)lead*

Cat. No.: B11949935

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and experimental data on tris(2-methylphenyl)plumbane are exceptionally scarce. This document compiles the available information primarily from chemical databases. No in-depth experimental studies, detailed protocols, or biological pathway analyses could be located. The information presented herein is based on computed properties and analogies to similar chemical structures.

Core Chemical Properties

Tris(2-methylphenyl)plumbane, also known as tris(o-tolyl)plumbane, is an organolead compound. Organolead compounds are characterized by at least one direct chemical bond between a carbon and a lead atom. Due to the limited research, most of the property data for this specific compound is computationally derived.

Table 1: Computed and Basic Properties of Tris(2-methylphenyl)plumbane

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₂ Pb	[1]
Molecular Weight	497.6 g/mol	[1]
IUPAC Name	tris(2-methylphenyl)plumbane	[1]
Synonyms	Tris(o-tolyl)plumbane	
Physical Appearance	Not documented; likely a solid at room temperature.	
Solubility	Not experimentally determined; likely soluble in organic solvents and insoluble in water, similar to related organometallic compounds.	

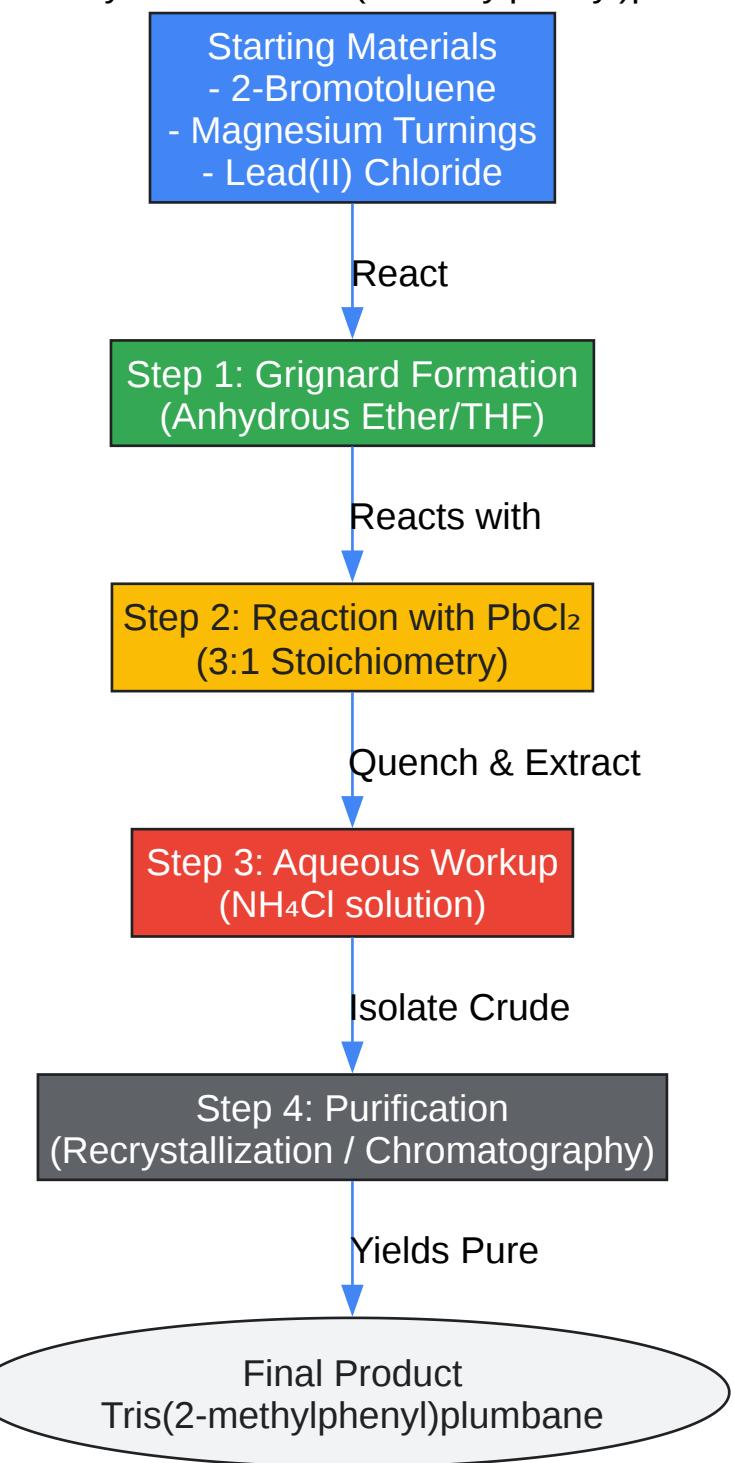
Note: Properties without citations are inferred from the general characteristics of similar organometallic compounds, such as tris(o-tolyl)phosphine, which is a white solid soluble in organic solvents.[\[2\]](#)

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of tris(2-methylphenyl)plumbane is not available in the reviewed literature, a general and logical synthetic route can be proposed based on standard organometallic chemistry. The most common method for creating such aryl-metal bonds is through the reaction of a Grignard reagent with a lead halide.

Hypothetical Experimental Protocol:

- **Grignard Reagent Formation:** In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). To this suspension, 2-bromotoluene (o-bromotoluene) is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is stirred until the magnesium is consumed, forming 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide).


- Reaction with Lead Halide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of lead(II) chloride ($PbCl_2$) in an anhydrous solvent is added dropwise to the Grignard reagent. A stoichiometric ratio of at least 3:1 (Grignard reagent to lead halide) is required.
- Workup and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., $MgSO_4$), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude tris(2-methylphenyl)plumbane can be purified by recrystallization from an appropriate solvent or by column chromatography.

Plumbanes are known to be thermodynamically unstable.^{[3][4]} The lead-carbon bond is susceptible to cleavage by electrophiles and oxidizing agents. The stability of group 14 hydrides and their organic derivatives tends to decrease down the group, making plumbanes generally less stable than their tin (stannane) or germanium (germane) analogs.^{[3][4]}

Logical and Experimental Workflows

Given the absence of published experimental workflows or biological signaling pathways for this compound, a logical diagram representing the proposed synthesis is provided below.

Proposed Synthesis of Tris(2-methylphenyl)plumbane

[Click to download full resolution via product page](#)

Caption: A logical workflow for the proposed synthesis of tris(2-methylphenyl)plumbane.

Safety and Toxicology

Specific toxicological data for tris(2-methylphenyl)plumbane is not available. However, organolead compounds are generally considered to be highly toxic. They can be absorbed through the skin and are potent neurotoxins. All handling of such compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion for a Research Audience

Tris(2-methylphenyl)plumbane is a poorly characterized organometallic compound. The lack of available data presents a significant knowledge gap. For researchers in materials science or catalysis, there may be an opportunity to synthesize and characterize this molecule, exploring its properties and potential applications by analogy to more well-studied phosphine[2][5][6][7] or borane[8] analogs. For drug development professionals, the inherent toxicity of organolead compounds makes it an unlikely candidate for therapeutic applications without significant and novel justification. The primary value of this compound currently lies in fundamental organometallic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tris(2-methylphenyl)plumbane | C21H22Pb | CID 4609962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 3. Plumbane - Wikipedia [en.wikipedia.org]
- 4. Plumbane [chemeurope.com]
- 5. Tri-o-tolylphosphine | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tri(o-tolyl)phosphine | CAS 6163-58-2 — Ereztech [ereztech.com]
- 7. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]

- 8. Tris(2-methylphenyl)borane | C21H21B | CID 12430998 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Overview of Tris(2-methylphenyl)plumbane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11949935#tris-2-methylphenyl-plumbane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com